2-Methoxyethyl nonanoate
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Overview
Description
2-Methoxyethyl nonanoate is an organic compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.3172 g/mol . It is an ester formed from the reaction of nonanoic acid and 2-methoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl nonanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonanoic acid and 2-methoxyethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: Under specific conditions, the ester group can be oxidized to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Nonanoic acid and 2-methoxyethanol.
Transesterification: Different esters and alcohols depending on the reactants used.
Oxidation: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
2-Methoxyethyl nonanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of 2-methoxyethyl nonanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing nonanoic acid and 2-methoxyethanol. These products can then participate in various metabolic pathways. The ester linkage also allows the compound to act as a prodrug, releasing active agents upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: An ester formed from methanol and nonanoic acid.
Ethyl nonanoate: An ester formed from ethanol and nonanoic acid.
Propyl nonanoate: An ester formed from propanol and nonanoic acid.
Uniqueness
2-Methoxyethyl nonanoate is unique due to the presence of the 2-methoxyethyl group, which imparts different physicochemical properties compared to other nonanoate esters. This group can influence the compound’s solubility, reactivity, and interactions with biological systems .
Properties
CAS No. |
34912-26-0 |
---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-methoxyethyl nonanoate |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-12(13)15-11-10-14-2/h3-11H2,1-2H3 |
InChI Key |
SWYNLZZOIDBOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCOC |
Related CAS |
109909-40-2 |
Origin of Product |
United States |
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